1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
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Description
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C27H25N7O3 and its molecular weight is 495.543. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds containing moieties like the methoxyphenyl and naphthalen-2-yloxy groups have been studied for their antioxidant and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound of interest, were found to exhibit antioxidant activities superior to ascorbic acid and demonstrated significant cytotoxicity against glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020). This suggests potential for exploring related compounds in cancer therapy research.
Synthesis of Heterocycles
Research on the synthesis of novel heterocyclic compounds, including pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing naphthofuran moieties, highlights the versatility of naphthalene and triazole derivatives in medicinal chemistry (Abdelhamid et al., 2012). These synthesized compounds are elucidated for their potential as pharmacological agents, underlining the importance of structural elements similar to those in the queried compound for drug development.
Antimicrobial Activities
Derivatives incorporating triazole and naphthalene units have been evaluated for their antimicrobial properties. Novel 1,2,4-triazole derivatives, which bear resemblance to the core structure of the query compound, were synthesized and demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007). This indicates the potential application of the compound in the development of new antimicrobial agents.
Anticonvulsant Activity
Compounds with naphthalen-2-yloxy and piperazine moieties have been synthesized and evaluated for anticonvulsant activity. For example, novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives showed significant delay in the onset of convulsions compared to phenobarbital, suggesting their potential as anticonvulsant agents (Ghareb et al., 2017).
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O3/c1-36-22-10-7-21(8-11-22)34-27-25(30-31-34)26(28-18-29-27)33-14-12-32(13-15-33)24(35)17-37-23-9-6-19-4-2-3-5-20(19)16-23/h2-11,16,18H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNXDHLDXAQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC6=CC=CC=C6C=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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